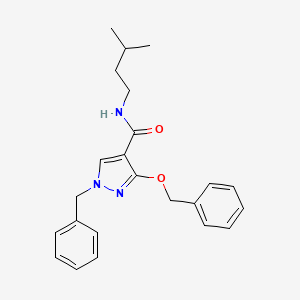

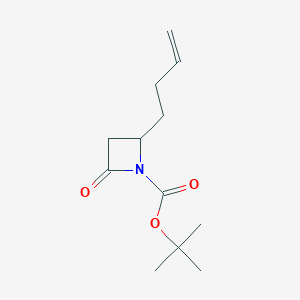

1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Pyrazole carboxamides and their derivatives are typically synthesized through reactions involving the functionalization of pyrazole rings or the condensation of appropriate precursors. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been synthesized via reactions with various amines and reagents under controlled conditions, demonstrating the versatility of pyrazole chemistry (Yıldırım, Kandemirli, & Akçamur, 2005). These methods emphasize the importance of reaction conditions, such as the choice of solvent and catalyst, in determining the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, FT-IR, and X-ray crystallography. For example, studies have detailed the crystal structure of pyrazole carboxamides, revealing insights into their molecular conformation, bond lengths, and angles, as well as intermolecular interactions that influence their solid-state arrangement (Kumara et al., 2018). These structural analyses are crucial for understanding the compound's chemical reactivity and physical properties.

Wissenschaftliche Forschungsanwendungen

Functionalization Reactions and Chemical Synthesis

Research demonstrates the versatility of pyrazole derivatives in chemical synthesis, particularly in functionalization reactions. For example, studies on the functionalization reactions of pyrazole compounds, such as the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with various amines, highlight the chemical flexibility and utility of these compounds in synthesizing a wide range of derivatives for further chemical investigation or potential therapeutic use (Yıldırım, Kandemirli, & Demir, 2005). Additionally, experimental and quantum-chemical calculations on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives underscore the methodological advancements in synthesizing and understanding the structural properties of pyrazole derivatives (Yıldırım, Kandemirli, & Akçamur, 2005).

Materials Science and Polymer Research

Pyrazole derivatives have been explored for their potential applications in materials science, particularly in the synthesis of polymers with unique properties. For instance, the creation of soluble and fusible polyamides and polyimides containing pyrazoline moieties, and their subsequent crosslinking to form heat-resistant resins, demonstrates the applicability of pyrazole-based compounds in developing advanced materials with desirable thermal and mechanical properties (Mikroyannidis, 1997).

Agricultural Sciences

In the context of agriculture, pyrazole derivatives have been investigated for their herbicidal activity. Research into novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives has revealed their potential as herbicides, with certain compounds displaying significant activity against various weeds while maintaining crop safety under flooded conditions. This suggests the role of pyrazole derivatives in developing new, more effective agricultural chemicals (Ohno et al., 2004).

Eigenschaften

IUPAC Name |

1-benzyl-N-(3-methylbutyl)-3-phenylmethoxypyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-18(2)13-14-24-22(27)21-16-26(15-19-9-5-3-6-10-19)25-23(21)28-17-20-11-7-4-8-12-20/h3-12,16,18H,13-15,17H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUQKUCWJQTBCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CN(N=C1OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)

![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)

![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)

![ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2491253.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2491255.png)